

Application Notes and Protocols: Inducing Mitotic Aberrancies with Mps1-IN-3

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Compound of Interest

Compound Name: Mps1-IN-3

Cat. No.: B609310

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Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores, thereby preventing premature entry into anaphase.[1][2] Dysregulation of Mps1 activity can lead to chromosomal instability and aneuploidy, which are hallmarks of many cancers.[2][4] Consequently, Mps1 has emerged as an attractive therapeutic target in oncology.

Mps1-IN-3 is a potent and selective small-molecule inhibitor of Mps1 kinase.[2][5][6][7] By inhibiting Mps1, **Mps1-IN-3** disrupts the SAC, leading to a cascade of mitotic aberrancies, including premature mitotic exit, chromosome missegregation, and ultimately, cell death.[1][2][6] These application notes provide detailed protocols for utilizing **Mps1-IN-3** to induce and study mitotic aberrancies in cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Mps1-IN-3

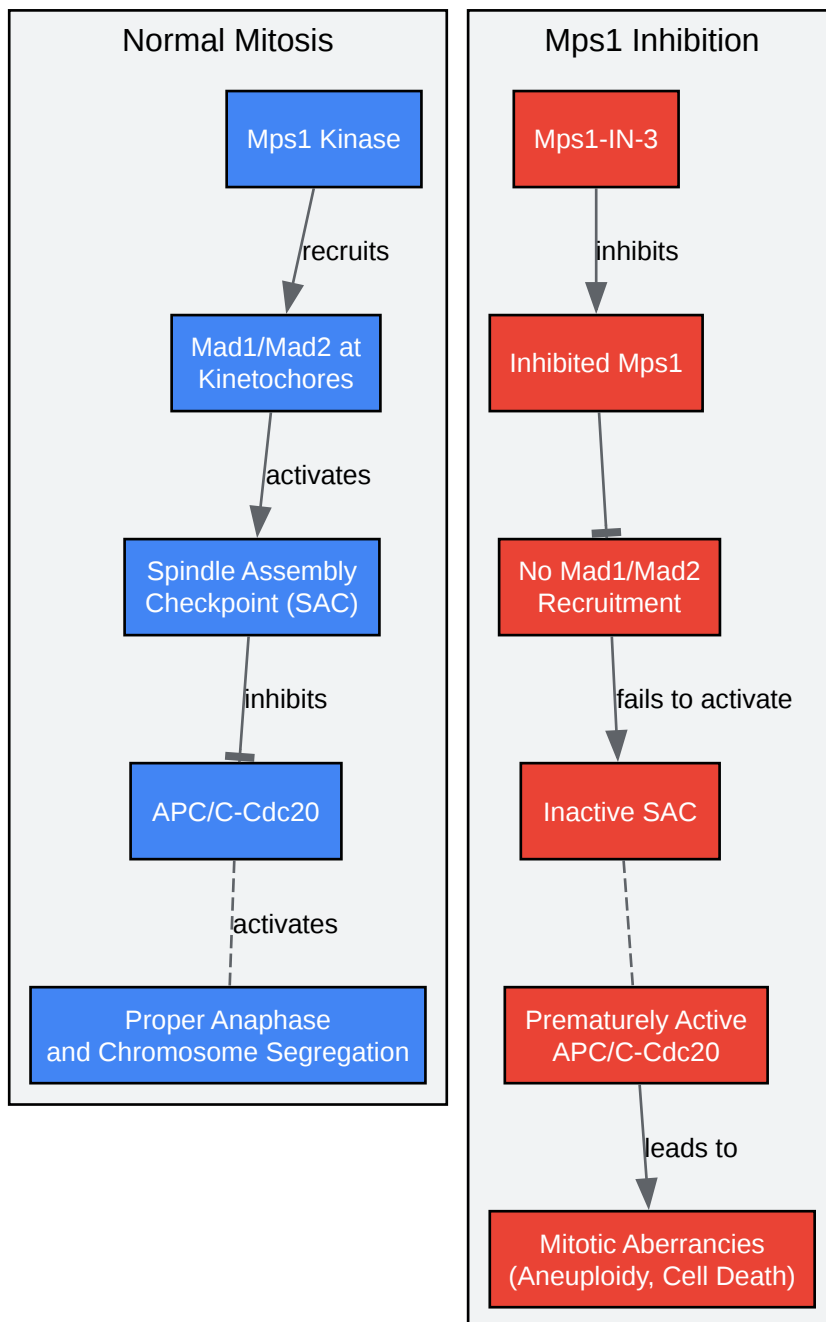
Parameter	Value	Cell Line	Reference
IC50 (Kinase Assay)	50 nM	-	[7]
IC50 (Cell Proliferation)	~5 μ M	U251 Glioblastoma	[7]

Table 2: Cellular Effects of Mps1-IN-3 and other Mps1 Inhibitors

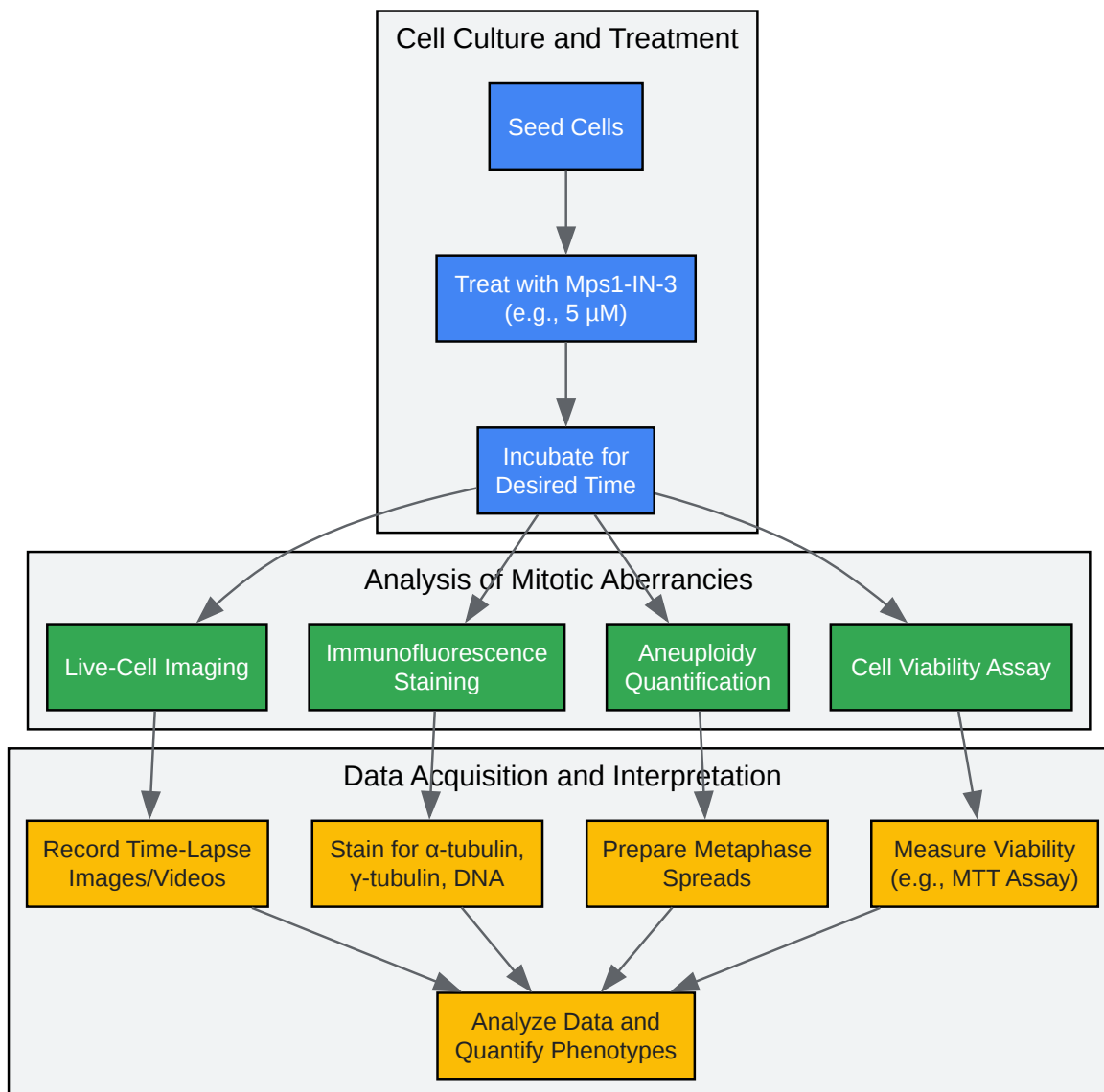
Effect	Treatment Conditions	Cell Line(s)	Observed Outcome	Reference
Mitotic Checkpoint Override	5 μ M Mps1-IN-3 + 3 nM Vincristine	U251 Glioblastoma	Reduction in vincristine-induced mitotic arrest.	[1]
Increased Aneuploidy	5 μ M Mps1-IN-3 + 3 nM Vincristine or 5 nM Taxol	U251 Glioblastoma	Increased chromosome missegregation phenotypes.	[1]
Increased Aneuploidy	1 μ M NMS-P715 (Mps1 inhibitor) for 24h	RPE1, HCT116, Nalm6	Increase in aneuploidy percentages to 45%-55%.	
Augmented Cell Death	5 μ M Mps1-IN-3 + 3 nM Vincristine	U251, U87 Glioblastoma, VU147 primary glioblastoma	Sensitization of glioblastoma cells to vincristine.	[1]
Mitotic Aberrancies	5 μ M Mps1-IN-3	Glioblastoma cells	Induction of mitotic aberrancies.	[2][5]

Signaling Pathways and Workflows

Mps1 Inhibition Signaling Pathway



Experimental Workflow for Studying Mitotic Aberrancies



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